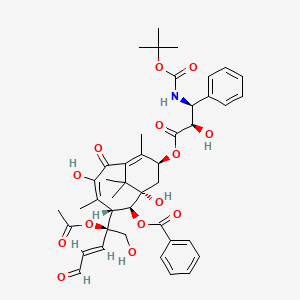![molecular formula C18H22N2O4S B13363142 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and various alkyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic precursor, followed by reduction to form an amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated amine with a benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy and isopropyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzamide core can interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- 2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzylamine
Uniqueness
2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both sulfonyl and benzamide groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H22N2O4S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C18H22N2O4S/c1-11(2)14-10-17(16(24-4)9-12(14)3)25(22,23)20-15-8-6-5-7-13(15)18(19)21/h5-11,20H,1-4H3,(H2,19,21) |
InChI Key |
RLKRFEJMFJYULU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


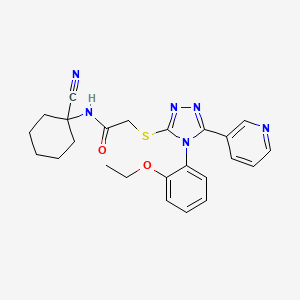
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)
![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)
![Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate](/img/structure/B13363080.png)
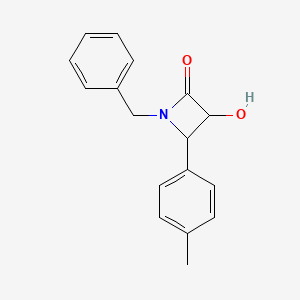

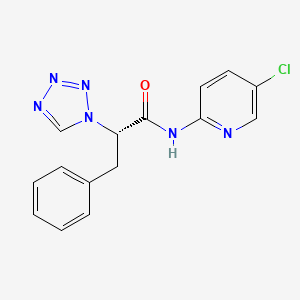
![6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363108.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)
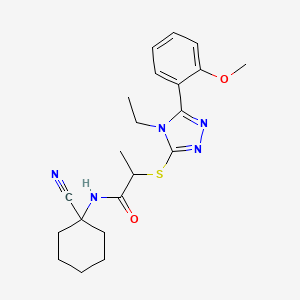
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363124.png)
![6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363132.png)
